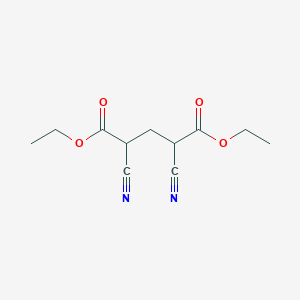

Diethyl 2,4-dicyanopentanedioate

Descripción

Propiedades

Número CAS |

90825-50-6 |

|---|---|

Fórmula molecular |

C11H14N2O4 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

diethyl 2,4-dicyanopentanedioate |

InChI |

InChI=1S/C11H14N2O4/c1-3-16-10(14)8(6-12)5-9(7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3 |

Clave InChI |

MDTMKNDGWZBWNI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CC(C#N)C(=O)OCC)C#N |

Origen del producto |

United States |

Métodos De Preparación

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction rates. Non-polar solvents like toluene led to incomplete conversions due to poor solubility of intermediates.

Temperature and Time

Elevated temperatures (50–60°C) accelerated the reaction but risked polymerization. A balance was achieved at 40°C over 24 hours, yielding 78% product.

Stoichiometry

A 2:1 molar ratio of CH-acid to ethyl α-cyanoacrylate ensured complete consumption of the starting material, minimizing dimerization side products.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Classical Cyanation | Simple reagents | Low regioselectivity (<50%) |

| Michael Addition | High yield (70–80%), scalability | Requires strict anhydrous conditions |

| Enzymatic Catalysis* | Mild conditions, eco-friendly | Limited substrate compatibility |

| *Theoretical approach; not yet experimentally validated for this compound. |

Industrial Production Considerations

Scale-up challenges include:

-

Cost Management : Ethyl α-cyanoacrylate and specialized amines increase raw material expenses.

-

Safety Protocols : Cyanide-containing intermediates necessitate closed-system processing and rigorous ventilation.

-

Waste Streams : Neutralization of acidic byproducts requires sustainable disposal methods to meet environmental regulations.

Quality Control and Characterization

Analytical Techniques

-

NMR Spectroscopy : Confirms regiochemistry via distinct proton environments (e.g., δ 3.5–4.5 ppm for ester methylene groups).

-

IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

-

HPLC Purity : Reverse-phase chromatography ensures ≥95% purity for pharmaceutical applications.

Q & A

Q. How should researchers address contradictions in reported reactivity data for this compound?

Q. What safety protocols are essential when handling this compound in catalytic reactions?

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer : Synthesize labeled analogs via ¹³C-cyanide incorporation or ¹⁵N-ammonia in precursor steps. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.